molecular formula C7H9N3O3 B2360552 (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole CAS No. 1805813-36-8

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole

Cat. No.: B2360552
CAS No.: 1805813-36-8
M. Wt: 183.167
InChI Key: MVJNLXWEKHTMPZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole is an organic compound that features a nitro group and a pyrazole ring attached to a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole typically involves the following steps:

    Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be synthesized through cyclization reactions involving dihydroxy compounds.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via condensation reactions between hydrazines and 1,3-diketones.

    Nitration: The nitro group is introduced through nitration reactions using reagents such as nitric acid or nitrating mixtures.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or azide-substituted pyrazoles.

Scientific Research Applications

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

4-nitro-1-[(3S)-oxolan-3-yl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-10(12)7-3-8-9(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJNLXWEKHTMPZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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